1,2-Bis(4-methylthiazol-2-yl)disulfane
Overview
Description
1,2-Bis(4-methylthiazol-2-yl)disulfane is a chemical compound with the molecular formula C8H8N2S4. It belongs to the class of organosulfur compounds and features two thiazole rings substituted with methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylthiazol-2-yl)disulfane can be synthesized through the reaction of 4-methylthiazole with sulfur. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the disulfane bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-methylthiazol-2-yl)disulfane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce thiol derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted thiazoles or other derivatives.
Scientific Research Applications
1,2-Bis(4-methylthiazol-2-yl)disulfane has several scientific research applications across different fields:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory activities.
Industry: It can be utilized in the development of new materials and chemical processes, including the production of sulfur-based polymers and catalysts.
Mechanism of Action
The mechanism by which 1,2-Bis(4-methylthiazol-2-yl)disulfane exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these processes can vary, but they often involve interactions with sulfur-containing enzymes or proteins.
Comparison with Similar Compounds
1,2-Bis(4-methylthiazol-2-yl)disulfane can be compared with other similar compounds, such as 1,2-bis(4-methylthiazol-2-yl)ethane and 1,2-bis(4-methylthiazol-2-yl)ethanol These compounds share structural similarities but differ in their functional groups and properties
List of Similar Compounds
1,2-bis(4-methylthiazol-2-yl)ethane
1,2-bis(4-methylthiazol-2-yl)ethanol
1,2-bis(4-methylthiazol-2-yl)thioether
Properties
IUPAC Name |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYUFUIUSJRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SSC2=NC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398980 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23826-98-4 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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